molecular formula C10H15NO2 B2452649 1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one CAS No. 2012133-22-9

1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one

Cat. No.: B2452649
CAS No.: 2012133-22-9
M. Wt: 181.235
InChI Key: KBVIJJOKPVREBA-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyclopropyl group attached to the morpholine ring, which is further connected to a prop-2-en-1-one moiety

Preparation Methods

The synthesis of 1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one typically involves the following steps:

    Cyclopropylation of Morpholine: The initial step involves the introduction of a cyclopropyl group to the morpholine ring. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a suitable base.

    Formation of Prop-2-en-1-one Moiety: The next step involves the formation of the prop-2-en-1-one moiety. This can be done through a Claisen-Schmidt condensation reaction between an aldehyde and a ketone in the presence of a base.

    Coupling Reaction: Finally, the cyclopropylated morpholine is coupled with the prop-2-en-1-one moiety under suitable reaction conditions to yield the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the prop-2-en-1-one moiety can be substituted with other functional groups.

    Addition: Addition reactions, such as Michael addition, can occur at the prop-2-en-1-one moiety, leading to the formation of various adducts.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of other complex molecules, making it valuable in organic synthesis research.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the morpholine ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The prop-2-en-1-one moiety may participate in covalent bonding or non-covalent interactions with these targets, leading to the modulation of their activity. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

1-(2-Cyclopropylmorpholin-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:

    1-(Morpholin-4-yl)prop-2-en-1-one: This compound lacks the cyclopropyl group, which may result in different chemical and biological properties.

    1-(Cyclopropylmorpholin-4-yl)ethanone: This compound has an ethanone moiety instead of a prop-2-en-1-one moiety, leading to variations in reactivity and applications.

    1-(Cyclopropylmorpholin-4-yl)but-2-en-1-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(2-cyclopropylmorpholin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-10(12)11-5-6-13-9(7-11)8-3-4-8/h2,8-9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBVIJJOKPVREBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCOC(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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